
1-(3-Furyl)-1-ethanol
Vue d'ensemble
Description
1-(3-Furyl)-1-ethanol is a chemical compound that belongs to the class of furyl alcohols. These compounds are characterized by the presence of a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom, attached to an alkyl chain bearing a hydroxyl group. The specific structure of 1-(3-Furyl)-1-ethanol includes the furan ring attached at the third position to an ethanol group.
Synthesis Analysis
The synthesis of chiral tertiary 2-furyl alcohols, which are closely related to 1-(3-Furyl)-1-ethanol, has been achieved through enantioselective methods. One such method involves the addition of (2-furyl)AlEt2(THF) to aromatic ketones catalyzed by a titanium catalyst of (S)-BINOL. This process yields tertiary furyl alcohols with high enantioselectivities, ranging from 87-93% ee . Although this method is specific to 2-furyl alcohols, similar catalytic strategies could potentially be adapted for the synthesis of 1-(3-Furyl)-1-ethanol.
Molecular Structure Analysis
Chemical Reactions Analysis
The Paternò-Büchi reaction is a photochemical reaction that has been studied between aromatic carbonyl compounds and 3-furylmethanol derivatives, which are structurally similar to 1-(3-Furyl)-1-ethanol. This reaction proceeds with high regioselectivity, typically forming oxetanes at the hydroxyalkylated double bond of the furyl alcohol. When chiral 1-(3-furyl)alkanols are used, the reaction exhibits good to high stereoselectivity. The stereoselectivity observed with 1-(3-furyl)-benzyl alcohol, for instance, can be rationalized by considering the conformers of the reagent and the formation of a complex between the carbonyl compound and the hydroxyl group .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
1. Paternò-Büchi Reaction
- Summary of the Application : The Paternò-Büchi reaction involves the photochemical reaction between aromatic carbonyl compounds and 3-furylmethanol derivatives . This reaction is highly regioselective .
- Methods of Application : The reaction occurs with high regioselectivity. In most of the experiments, the formation of oxetanes occurs at the hydroxyalkylated double bond . With chiral 1-(3-furyl)alkanols, the reaction occurs with good-high stereoselectivity .
- Results or Outcomes : The reaction between aromatic carbonyl compounds and 3-furylmethanol derivatives occurs with high regioselectivity . In most of the experiments, the formation of oxetanes occurs at the hydroxyalkylated double bond .
2. Sustainable Synthesis of Novel 3-(2-Furyl)acrylic Acids
- Summary of the Application : This work reports the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, with potential applications as sustainable chemical building units .
- Methods of Application : The synthesis starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate as the catalyst afforded good to excellent isolated yields of the acrylic acids under solvent-free conditions .
- Results or Outcomes : The renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives was successful, with potential applications as sustainable chemical building units .
3. Flavouring Additives
- Summary of the Application : Furfuryl and furan derivatives, including 1-(3-Furyl)-1-ethanol, are used as flavouring additives in the food industry .
- Methods of Application : These compounds are added to food products to enhance their flavor. The specific methods of application can vary depending on the type of food product .
- Results or Outcomes : The use of these flavouring additives can significantly enhance the taste of food products .
4. Chemical Catalysis
- Summary of the Application : 1-(3-Furyl)-1-ethanol is used in the sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis .
- Methods of Application : The synthesis starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts. Piperidinium acetate as the catalyst afforded good to excellent isolated yields of the acrylic acids under solvent-free conditions .
- Results or Outcomes : The renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives was successful, with potential applications as sustainable chemical building units .
5. Flavourings for Animal Species
- Summary of the Application : Furfuryl and furan derivatives, including 1-(3-Furyl)-1-ethanol, are used as flavourings for all animal species .
- Methods of Application : These compounds are added to animal feed to enhance its flavor. The specific methods of application can vary depending on the type of animal and the specific feed formulation .
- Results or Outcomes : The use of these flavouring additives can significantly enhance the palatability of animal feed .
6. Synthesis of Novel 3-Furyl Coumarin Derivatives
- Summary of the Application : Efficient and facile synthesis of 3-furyl coumarin derivatives have been achieved by reaction of 4-chloro-3-formylcoumarin, secondary amines, dialkyl acetylenedicarboxylates and diversely substituted isocyanides using four component, one-pot reaction .
- Methods of Application : The synthesis involves the reaction of 4-chloro-3-formylcoumarin, secondary amines, dialkyl acetylenedicarboxylates and diversely substituted isocyanides .
- Results or Outcomes : The synthesis of 3-furyl coumarin derivatives was successful and these compounds have significant applications as anticoagulant, antibacterial, antihypertensive, anti-tubercular, antifungal, anticancer, HIV protease inhibition, Laser dyes and fluorescent dyes .
Propriétés
IUPAC Name |
1-(furan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYCKQFLCOKZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397300 | |
| Record name | 1-(3-furyl)-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Furyl)-1-ethanol | |
CAS RN |
13129-26-5 | |
| Record name | α-Methyl-3-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13129-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-furyl)-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



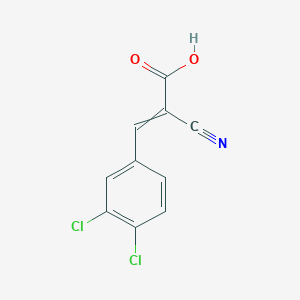
![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)
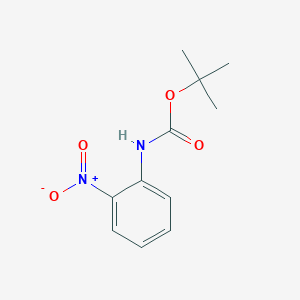
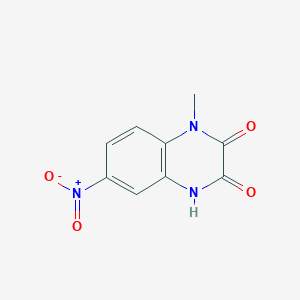
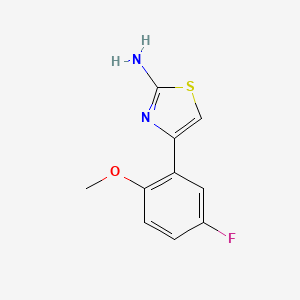


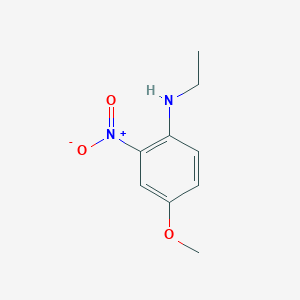
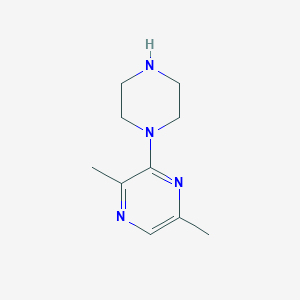
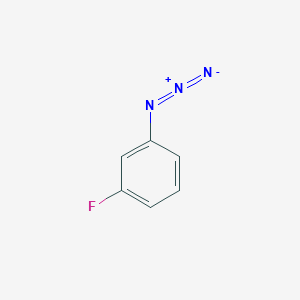
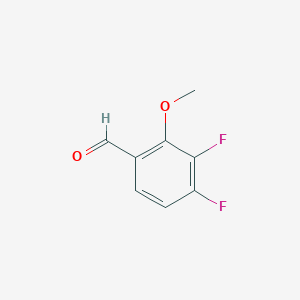

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)
![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)